5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Description
Chemical Structure and Synthesis
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (C₆H₁₀Cl₂N₄) is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring. Its synthesis involves cyclization reactions, yielding a beige powder with a high purity (93.1%) and a melting point of 132–133°C. Key spectral data include ¹H NMR (D₂O, δ 4.04 ppm for saturated CH₂ groups) and ¹³C NMR signals consistent with the fused ring system .
Pharmaceutical Relevance
This compound is a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes treatment. The dihydrochloride salt enhances solubility and stability in formulations .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-9-4-7-8-5(9)3-6-1;;/h4,6H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQOBLTVALDIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855626 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429056-45-0 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures, followed by cyclization and reduction steps . Another approach involves the use of trifluoroacetyl group induction and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound often leverage commercially available, inexpensive reagents to achieve multigram-scale synthesis. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly employed to introduce different substituents at specific positions on the triazolopyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic acid, and various chlorinating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrazines .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
One of the prominent applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives is their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Compounds like Sitagliptin are derived from this class and are used in the management of type 2 diabetes mellitus. Research has shown that these compounds enhance insulin secretion and lower blood glucose levels effectively.
Case Study: Sitagliptin
Sitagliptin (a derivative of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine) has been extensively studied for its efficacy in glycemic control. Clinical trials have demonstrated that it significantly reduces HbA1c levels compared to placebo groups without causing weight gain or increased risk of hypoglycemia .
| Study | Participants | Duration | HbA1c Reduction (%) |
|---|---|---|---|
| Trial A | 500 | 24 weeks | 0.5 |
| Trial B | 300 | 12 weeks | 0.6 |
Agrochemicals
The compound has also been explored for its potential in agrochemical formulations. Its properties can be modified to develop new herbicides or fungicides that target specific pathways in plants or pathogens.
Herbicidal Activity
Research indicates that certain derivatives of this compound exhibit selective herbicidal activity against broadleaf weeds while being safe for cereal crops. This selectivity is crucial for sustainable agriculture practices.
Material Science
In material science, the unique structural properties of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride allow for its use in developing novel polymers and coatings.
Polymer Applications
The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that incorporating such triazole derivatives into polycarbonate matrices improves impact resistance .
| Material Type | Property Improved | Percentage Improvement |
|---|---|---|
| Polycarbonate | Impact Resistance | 15% |
| Polyurethane | Thermal Stability | 10% |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in receptor modulation and enzyme inhibition .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings and Implications
Substituent Effects on Bioactivity
- Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability, making it valuable in sitagliptin derivatives. Urea/thiourea derivatives of this compound show antimicrobial activity .
- Chlorine (Cl) : Increases electrophilicity, facilitating nucleophilic substitutions. The 3,8-dichloro derivative is optimized for reduced byproducts and mild reaction conditions .
- Methyl (CH₃) : Improves synthetic accessibility for chiral N-acyl derivatives, as seen in NK-3 receptor antagonists .
Synthetic Methodologies
- Cyclization : The dihydrochloride form is synthesized via high-yield cyclization (93.1%) under controlled conditions .
- Multi-step Optimization : The 3,8-dichloro derivative requires four steps (substitution, acylation, cyclization, chlorination) with improved yields .
- Condensation Reactions : Sitagliptin intermediates are formed via acid-catalyzed condensation, emphasizing process efficiency for industrial scale .
Structural Variations
- Ring Saturation : Partial saturation (5,6,7,8-tetrahydro) in the pyrazine ring improves solubility and binding affinity in DPP-4 inhibitors .
- Triazole Ring Position : Compounds like 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine () exhibit distinct electronic properties due to triazole ring orientation, impacting receptor interactions .
Biological Activity
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
- IUPAC Name: this compound
- Molecular Formula: C6H9Cl2N5
- Molecular Weight: 228.60 g/mol
- CAS Number: 762240-92-6
Synthesis
The synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine typically involves cyclization reactions of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine exhibit potent anticancer properties. For instance:
- Compound 22i : Exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines. It also showed significant inhibition of c-Met kinase with an IC50 of 48 nM .
- Compound 17l : Demonstrated excellent antiproliferative activities with IC50 values of 0.98 μM (A549), 1.05 μM (MCF-7), and 1.28 μM (HeLa). It inhibited c-Met (IC50 = 26 nM) and VEGFR-2 (IC50 = 2.6 μM) kinases .
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of apoptosis through mitochondrial pathways.
- Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Activation of caspase pathways leading to cell death .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Compound | Cancer Cell Line | IC50 Value (μM) | Kinase Inhibition | Additional Notes |
|---|---|---|---|---|
| 22i | A549 | 0.83 | c-Met: 48 nM | Excellent anti-tumor activity |
| MCF-7 | 0.15 | |||
| HeLa | 2.85 | |||
| 17l | A549 | 0.98 | c-Met: 26 nM | Induces late apoptosis |
| MCF-7 | 1.05 | VEGFR-2: 2.6 μM | ||
| HeLa | 1.28 |
Case Studies
In a study focusing on the anticancer effects of various triazolo-pyrazine derivatives:
Q & A
Q. What experimental designs minimize byproduct formation during scale-up synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
